molecular formula C20H21NO2 B2778576 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one CAS No. 847269-74-3

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one

Cat. No.: B2778576
CAS No.: 847269-74-3
M. Wt: 307.393
InChI Key: HKMQKCCJKQPMBI-UHFFFAOYSA-N
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Description

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethyl-2H-chromen-2-one with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized chromenone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-amino-4-methylcoumarin: Known for its use as a fluorescent probe and in enzyme assays.

    4-methyl-7-hydroxycoumarin: Used in the synthesis of various pharmaceuticals and as a fluorescent marker.

    6-methylcoumarin: Utilized in the fragrance industry and as a precursor in organic synthesis.

Uniqueness

4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its benzylmethylamino group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-9-10-18-17(11-19(22)23-20(18)15(14)2)13-21(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMQKCCJKQPMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322544
Record name 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847269-74-3
Record name 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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